
4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine is a synthetic organic compound that belongs to the class of imidazo[4,5-d]pyridazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridazine derivatives with 3,4-dichlorobenzylthiol under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize yield and purity while minimizing waste and production costs.
化学反応の分析
Types of Reactions
4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of 4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
Similar compounds include other imidazo[4,5-d]pyridazine derivatives with different substituents. Examples include:
- 4,7-Bis((3,4-dimethylbenzyl)thio)-1H-imidazo(4,5-d)pyridazine
- 4,7-Bis((3,4-difluorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine
Uniqueness
The uniqueness of 4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine lies in its specific substituents, which confer distinct chemical and biological properties. These properties may include enhanced stability, reactivity, or biological activity compared to similar compounds.
特性
CAS番号 |
3602-12-8 |
|---|---|
分子式 |
C19H12Cl4N4S2 |
分子量 |
502.3 g/mol |
IUPAC名 |
4,7-bis[(3,4-dichlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C19H12Cl4N4S2/c20-12-3-1-10(5-14(12)22)7-28-18-16-17(25-9-24-16)19(27-26-18)29-8-11-2-4-13(21)15(23)6-11/h1-6,9H,7-8H2,(H,24,25) |
InChIキー |
VUXXVYNJUYORBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CSC2=NN=C(C3=C2NC=N3)SCC4=CC(=C(C=C4)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



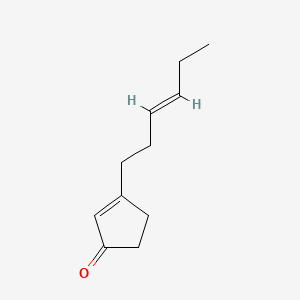



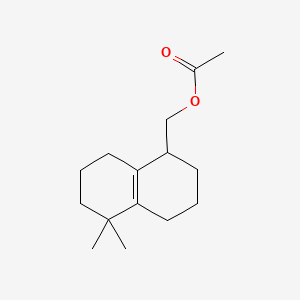

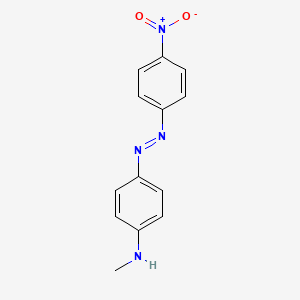
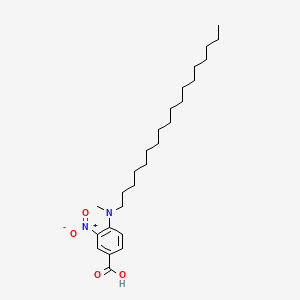
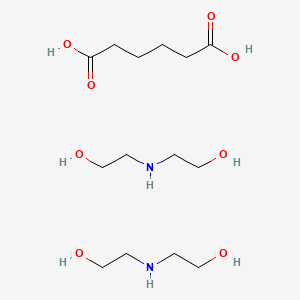
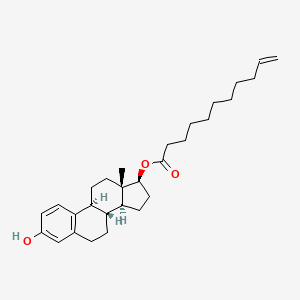
![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)


